T-705 Ribofuranose
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Overview
Description
T-705 Ribofuranose is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrazine ring, a fluorine atom, and a sugar moiety, making it an interesting subject for research and application.
Mechanism of Action
Target of Action
The primary target of T-705 Ribofuranose is the RNA-dependent RNA polymerase (RdRp) of RNA viruses . RdRp plays a crucial role in the replication of RNA viruses, making it an ideal target for antiviral drugs .
Mode of Action
This compound undergoes intracellular phosphoribosylation to become an active form, favipiravir-RTP (favipiravir ribofuranosyl-5’-triphosphate) . This active form is recognized as a substrate by RdRp and inhibits the RNA polymerase activity . The catalytic domain of RdRp is conserved among various types of RNA viruses, which explains the broad-spectrum antiviral activities of this compound .
Biochemical Pathways
This compound is recognized by the viral polymerase as both a guanosine and an adenosine analog .
Pharmacokinetics
It is known that the compound undergoes intracellular phosphoribosylation to become its active form . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The combination of ambiguous base-pairing with low discrimination of T-705 RTP provides a mechanistic basis for the in vitro mutagenic effect of T-705 towards influenza virus . The T-705-treated group showed shorter viral clearance, lower incidence of hemorrhagic signs, and faster recovery of laboratory abnormalities compared with the controls .
Action Environment
The action environment of this compound can influence its efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T-705 Ribofuranose typically involves multiple steps, starting with the preparation of the pyrazine ring and subsequent functionalization. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield. For instance, the use of fluorinating agents and protecting groups is crucial in the synthesis process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
T-705 Ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
T-705 Ribofuranose has numerous applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving nucleic acids and proteins.
Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent, due to its unique structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
- **4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-chloro-3-oxopyrazine-2-carboxamide
- **4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-bromo-3-oxopyrazine-2-carboxamide
Uniqueness
Compared to similar compounds, T-705 Ribofuranose stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and ability to interact with biological targets, making it a valuable compound for research and application .
Properties
IUPAC Name |
4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O6/c11-4-1-14(9(19)5(13-4)8(12)18)10-7(17)6(16)3(2-15)20-10/h1,3,6-7,10,15-17H,2H2,(H2,12,18)/t3-,6-,7-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZVKGXWHGKNSF-KAFVXXCXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1C2C(C(C(O2)CO)O)O)C(=O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C(C(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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